molecular formula C6H5ClN2O3 B12829944 2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid

2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid

Cat. No.: B12829944
M. Wt: 188.57 g/mol
InChI Key: LAYBEMPIUWKRAZ-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid is a heterocyclic compound that contains a pyridazinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the chloro and oxo groups in the pyridazinone ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid typically involves the condensation of appropriate starting materials followed by chlorination and oxidation steps. One common method involves the reaction of 6-chloropyridazine with acetic anhydride under reflux conditions to form the desired compound . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

    Substitution: The chloro group in the pyridazinone ring can be substituted with other functional groups, resulting in a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a range of functionalized pyridazinone compounds .

Scientific Research Applications

2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxo group at the 3-position.

    Chloropyridazine: A chlorinated derivative of pyridazine with potential biological activities.

Uniqueness

2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid is unique due to the presence of both chloro and oxo groups in the pyridazinone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-(3-chloro-6-oxo-1H-pyridazin-5-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O3/c7-4-1-3(2-5(10)11)6(12)9-8-4/h1H,2H2,(H,9,12)(H,10,11)

InChI Key

LAYBEMPIUWKRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1Cl)CC(=O)O

Origin of Product

United States

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